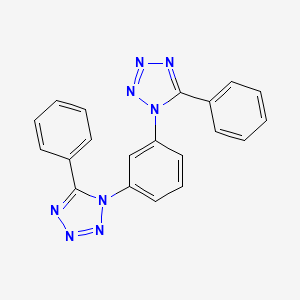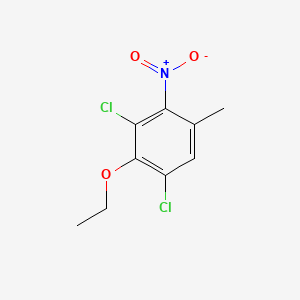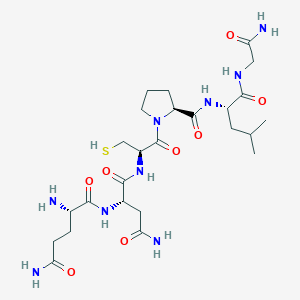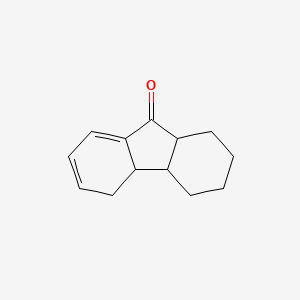
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one is an organic compound with the molecular formula C13H18O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure, which includes a ketone functional group
Preparation Methods
The synthesis of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one typically involves the hydrogenation of fluorene. The process can be carried out using a palladium catalyst under high pressure and temperature conditions. Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient conversion of fluorene to the desired ketone derivative.
Chemical Reactions Analysis
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one largely depends on its chemical structure and the functional groups present. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The compound’s molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one can be compared with other similar compounds, such as:
Fluorenone: A simpler ketone derivative of fluorene, lacking the hydrogenated ring structure.
Tetralone: Another polycyclic ketone with a similar structure but different ring fusion.
Decalone: A bicyclic ketone with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific hydrogenated structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
69303-01-1 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,9a-octahydrofluoren-9-one |
InChI |
InChI=1S/C13H16O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,7,9-10,12H,2,4-6,8H2 |
InChI Key |
TUGQRWGEMRZWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


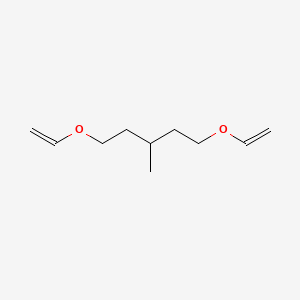
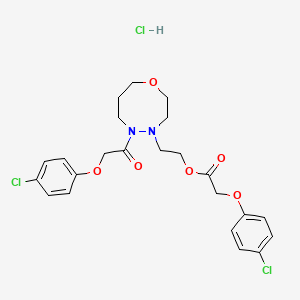
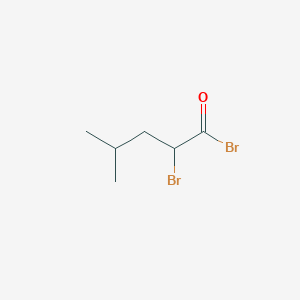
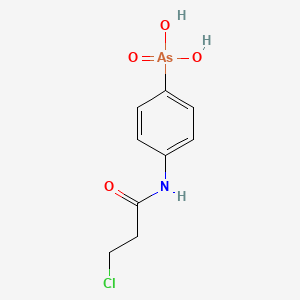
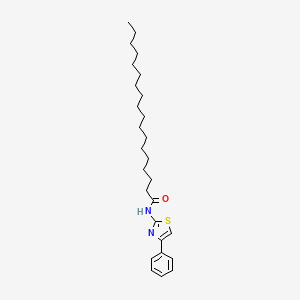
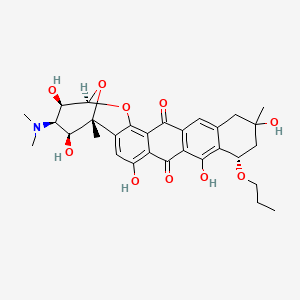
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
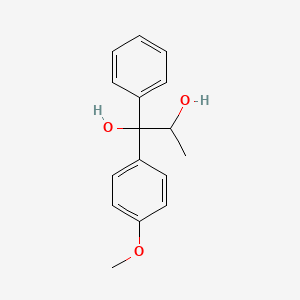
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
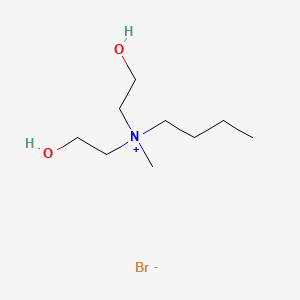
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
